![molecular formula C16H18N6O3 B2498711 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide CAS No. 2034555-13-8](/img/structure/B2498711.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide” is a complex organic compound featuring several functional groups, including a triazolo[4,3-a]pyrazine ring, an isobutoxy group, and a nicotinamide group . These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the triazolo[4,3-a]pyrazine ring might undergo reactions typical of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of an aliphatic chain could increase the lipophilicity of the compound, making it more cell permeable .
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide, also known as N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-(2-methylpropoxy)pyridine-3-carboxamide:
Antibacterial Activity
This compound has shown promising antibacterial properties. Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Properties
Triazole derivatives, including those similar to this compound, are well-known for their antifungal activities. They are effective against a variety of fungal pathogens, making them valuable in treating fungal infections. The triazole moiety in the compound enhances its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Potential
The compound has shown potential in anticancer research. Studies have demonstrated that triazolo[4,3-a]pyrazine derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These compounds exhibit cytotoxic effects by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation .
Antiviral Activity
Research on triazolo[4,3-a]pyrazine derivatives has also explored their antiviral properties. These compounds have been tested against viruses such as Herpes simplex virus (HSV), showing promising results in reducing viral replication and cytotoxicity. The antiviral activity is attributed to the compound’s ability to interfere with viral DNA synthesis .
Anti-inflammatory Effects
The compound’s structure suggests potential anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which play a crucial role in the inflammatory response. This makes the compound a candidate for developing anti-inflammatory drugs .
Antioxidant Activity
Triazole-containing compounds have been studied for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity of this compound could be beneficial in preventing or mitigating oxidative damage .
Antidiabetic Potential
Some triazole derivatives have shown potential in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The compound’s ability to modulate key enzymes involved in glucose metabolism makes it a promising candidate for antidiabetic drug development .
Neuroprotective Effects
The compound may also have neuroprotective properties. Triazole derivatives have been investigated for their ability to protect neurons from damage caused by oxidative stress and excitotoxicity. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
These applications highlight the versatility and potential of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4 [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and](https://link.springer.com/article/10.1007/s00044-011-9753-7)
Wirkmechanismus
Target of action
Triazolo-pyrazine derivatives are known to interact with a variety of enzymes and receptors in the biological system . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Mode of action
The mode of action of triazolo-pyrazine derivatives is largely dependent on their specific chemical structure and the target they interact with. For example, some triazolo-pyrazine derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins .
Biochemical pathways
The biochemical pathways affected by triazolo-pyrazine derivatives can vary widely depending on the specific compound and its targets. For example, some compounds in this class have been found to induce cell death via the mitochondrial apoptotic pathway .
Result of action
The molecular and cellular effects of triazolo-pyrazine derivatives can vary widely depending on the specific compound and its targets. For example, some compounds in this class have been found to induce cell death via the mitochondrial apoptotic pathway .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methylpropoxy)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-10(2)9-25-13-4-3-11(7-18-13)15(23)19-8-12-20-21-14-16(24)17-5-6-22(12)14/h3-7,10H,8-9H2,1-2H3,(H,17,24)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAENRCNJJJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)
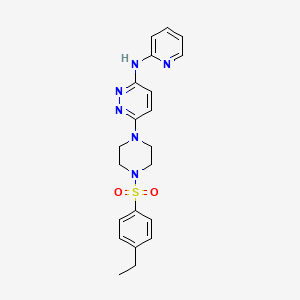
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2498633.png)
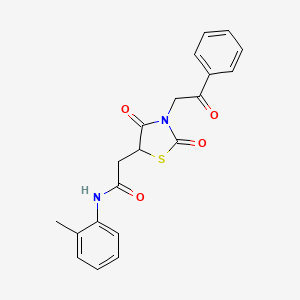

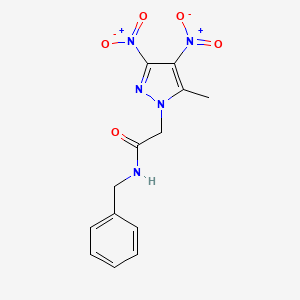

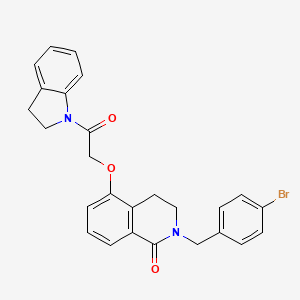
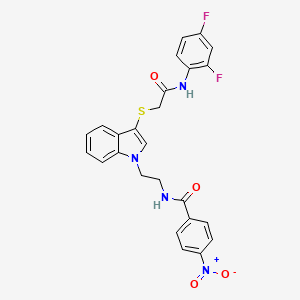
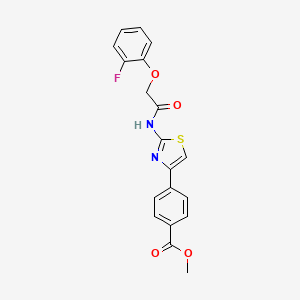
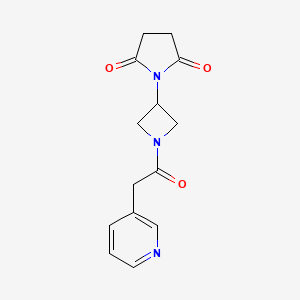
![N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2498647.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2498648.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2498649.png)